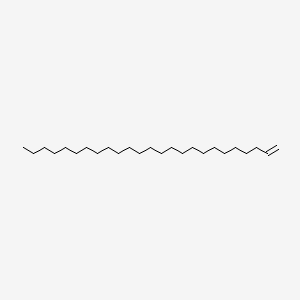

1-Pentacosene

Description

Properties

IUPAC Name |

pentacos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-25H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWBGSCECOPTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168759 | |

| Record name | 1-Pentacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-85-1 | |

| Record name | 1-Pentacosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16980-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PENTACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJA26G80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogeochemical Pathways of 1 Pentacosene

Biosynthetic Origins and Mechanisms in Eukaryotic Systems

The biosynthesis of 1-pentacosene, a very-long-chain alkene, is a multi-step process deeply rooted in the fundamental pathways of fatty acid metabolism. In eukaryotic organisms, particularly plants, this process begins with common fatty acid precursors and involves a series of enzymatic reactions including elongation, desaturation, and final modification steps to yield the final hydrocarbon product.

The carbon backbone of this compound originates from very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 22 carbons or more. scispace.comoup.com These VLCFAs are synthesized from shorter C16 and C18 fatty acid precursors, products of de novo synthesis in the plastids. nih.gov The elongation process occurs in the endoplasmic reticulum (ER) and is carried out by a multienzyme complex known as the fatty acid elongase (FAE). nih.govnih.gov

This complex facilitates a cycle of four sequential reactions that add a two-carbon unit, derived from malonyl-CoA, to the growing acyl chain in each cycle. researchgate.net The key enzymes of the FAE complex are:

β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA. It is a key determinant of substrate specificity and the final chain length of the VLCFA product. nih.gov

β-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA intermediate.

enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original substrate. nih.gov

This four-step cycle is repeated until the desired chain length, such as the C26 precursor required for this compound, is achieved. The specificity for producing the C26 fatty acid lies primarily with the specific KCS isozyme involved in the elongation complex. nih.gov

Table 1: Core Enzymes of the Fatty Acid Elongase (FAE) Complex

| Enzyme | Abbreviation | Function |

|---|---|---|

| β-ketoacyl-CoA synthase | KCS | Condenses malonyl-CoA with an acyl-CoA, determining chain length. |

| β-ketoacyl-CoA reductase | KCR | Reduces the β-ketoacyl-CoA intermediate. |

| β-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the β-hydroxyacyl-CoA intermediate. |

The formation of the double bond in this compound is catalyzed by a class of enzymes known as fatty acid desaturases. These enzymes perform dehydrogenation reactions, converting a single carbon-carbon bond (C-C) into a double bond (C=C) within the acyl chain. nih.govmdpi.com This process is an oxidative reaction that requires molecular oxygen and electron donors. nih.govsemanticscholar.org

There are three main classes of fatty acid desaturases, categorized by their substrate:

Acyl-acyl carrier protein (ACP) desaturases: Primarily found in plastids.

Acyl-lipid desaturases: Act on fatty acids esterified to lipids.

Acyl-CoA desaturases: Utilize fatty acyl-CoAs as substrates in the ER. nih.gov

The introduction of the terminal double bond to form this compound from its saturated C25 precursor involves a specific type of desaturase. These enzymes typically have a diiron active site and are O2-dependent. wikipedia.org The reaction involves the abstraction of hydrogen atoms from adjacent methylene (B1212753) groups on the fatty acid chain, resulting in the formation of a cis-double bond and water. nih.gov The precise regioselectivity of the desaturase determines the position of the double bond. For this compound, the double bond is at the terminal (n-1) position.

The final conversion of a very-long-chain fatty acid into a terminal alkene like this compound is achieved through pathways that remove the carboxyl group. Two primary mechanisms have been identified for hydrocarbon biosynthesis from fatty acid precursors: decarboxylation and decarbonylation. researchgate.net

Decarboxylation is a direct removal of the carboxyl group as carbon dioxide (CO2). In some organisms, this reaction is catalyzed by enzymes such as cytochrome P450s of the CYP152 family, like OleT. pnas.org These enzymes, often referred to as peroxygenases, can utilize hydrogen peroxide to catalyze the oxidative decarboxylation of a fatty acid, yielding a terminal alkene with one less carbon atom than the fatty acid substrate. pnas.org This process is a key step in generating terminal alkenes. researchgate.netnih.gov

Decarbonylation is a two-step process. First, the fatty acyl-CoA or fatty acyl-ACP is reduced to a fatty aldehyde by an acyl-ACP reductase (AAR). Subsequently, the aldehyde is converted to a hydrocarbon (an alkane or alkene) and formate (B1220265) by an aldehyde-deformylating oxygenase (ADO) in cyanobacteria or by other enzymes in plants and insects. researchgate.netacs.org This pathway typically produces hydrocarbons that are one carbon shorter than the original fatty acid precursor.

For the formation of this compound (a C25 alkene), a C26 fatty acid would likely undergo a decarboxylation-type reaction, or a related pathway that results in the loss of one carbon and the formation of a terminal double bond.

The biosynthesis of this compound is tightly regulated at both the genetic and enzymatic levels, ensuring its production is coordinated with the organism's developmental stage and environmental conditions. This regulation primarily targets the expression of genes involved in the VLCFA elongation, desaturation, and hydrocarbon-forming pathways.

In plants, the expression of genes encoding the KCS, KCR, HCD, and ECR enzymes of the FAE complex is transcriptionally controlled. mdpi.com Transcription factors such as WAX INDUCER1/SHINE1 (WIN1/SHN1) are known to upregulate the expression of genes involved in cuticular wax biosynthesis, which includes the VLCFA precursors for alkenes. nih.gov

Table 2: Key Regulators in Plant Wax Biosynthesis Pathways

| Regulator Type | Example(s) | Role |

|---|---|---|

| Transcription Factor | WIN1/SHN1 | Upregulates expression of genes for cuticular wax biosynthesis. |

| Transcription Factor | PIFs | Repress biosynthetic genes in the dark; degradation in light allows gene expression. |

| Plant Hormone | Gibberellins (GAs) | Involved in regulating plant development and can influence seed oil content. mdpi.com |

Occurrence in Specific Biological Taxa

This compound is a component of the cuticular wax that covers the aerial surfaces of many plants. bohrium.com Plant cuticular wax is a complex, hydrophobic layer composed of a mixture of very-long-chain fatty acids and their derivatives, including alkanes, alkenes, primary and secondary alcohols, aldehydes, ketones, and esters. nih.govnih.gov This wax layer serves as a critical protective barrier against various environmental stresses. researchgate.net

The primary function of the cuticular wax is to prevent non-stomatal water loss, thus playing a vital role in a plant's drought tolerance. nih.gov It also protects the plant from UV radiation, temperature extremes, and the deposition of dust and pollutants. researchgate.net Furthermore, the wax layer acts as a first line of defense against pathogens, such as bacteria and fungi, and can influence interactions with insects. nih.gov

Insect Cuticular Hydrocarbons and Semiochemicals

In the insect world, the epicuticle is coated with a thin layer of lipids, predominantly composed of cuticular hydrocarbons (CHCs). nih.govresearchgate.net These compounds, including isomers of pentacosene, are fundamental to insect survival and communication. researchgate.net They serve primarily as a barrier to prevent desiccation but have also evolved into a sophisticated chemical language used for a wide range of social and reproductive interactions. antwiki.org

The composition of CHCs is often species-specific and can even vary between sexes, castes, and populations, making them valuable for taxonomic identification. researchgate.netnih.gov Isomers of pentacosene play crucial roles as semiochemicals—chemicals that convey information—particularly as sex pheromones that mediate mating behaviors. plantprotection.pl

Several isomers of pentacosene have been identified as key signaling molecules in diverse insect species:

(Z)-7-Pentacosene: This isomer acts as a contact sex pheromone in fruit flies of the genus Drosophila. caymanchem.comscbt.com In Drosophila melanogaster, it can be found on both males and females and may stimulate copulation, with its levels increasing in females immediately after mating. caymanchem.comnih.gov

(Z)-9-Pentacosene: This is a widely utilized sex pheromone. It is a contact sex pheromone in the locust borer (Megacyllene robiniae), where it is more abundant in females and elicits the complete sequence of mating behaviors in males. caymanchem.comresearchgate.nete-kjpt.org It also functions as a contact sex pheromone in the honey bee scarab pest (Oplostomus haroldi) and is found on female little house flies (Fannia canicularis), where it attracts males. caymanchem.comresearchgate.net

The following table summarizes the role of pentacosene isomers in various insect species.

| Compound | Insect Species | Order | Role |

| (Z)-7-Pentacosene | Drosophila melanogaster (Fruit Fly) | Diptera | Contact sex pheromone, stimulates copulation. caymanchem.comscbt.com |

| (Z)-9-Pentacosene | Megacyllene robiniae (Locust Borer) | Coleoptera | Contact sex pheromone, elicits male courtship. caymanchem.comresearchgate.net |

| (Z)-9-Pentacosene | Oplostomus haroldi (Scarab Beetle) | Coleoptera | Contact sex pheromone, elicits arrestment and mounting. researchgate.net |

| (Z)-9-Pentacosene | Fannia canicularis (Little House Fly) | Diptera | Female sex pheromone, attractant to males. caymanchem.com |

| (Z)-1this compound | Drosophila virilis (Fruit Fly) | Diptera | Component of female sex pheromone. researchgate.nete-kjpt.org |

These specific roles highlight how variations in the double bond position of a single hydrocarbon molecule can lead to species-specific signaling, preventing interbreeding and facilitating mate recognition. nih.gov

Microbial Production and Metabolomic Profiles

The biosynthesis of this compound and related compounds is not limited to higher organisms. Certain microorganisms, particularly cyanobacteria and algae, are known to produce a unique class of related metabolites.

Research has identified a series of polymethoxy-1-alkenes (PMAs), which are derivatives of long-chain alkenes like this compound, in various species of cyanobacteria and green algae. nih.govdntb.gov.ua These compounds were first characterized in detail from the cyanobacterium Aphanizomenon ovalisporum. nih.gov Subsequent studies identified PMAs in Cylindrospermopsis raciborskii, a globally recognized species associated with harmful algal blooms. nih.govmdpi.com

The discovery of these compounds across phylogenetically diverse taxa suggests that PMAs may be widespread metabolites among blue-green algae. nih.govnih.gov A screening of a culture collection of freshwater cyanobacteria and green algae confirmed the presence of one or more PMAs in 10 out of 97 isolates. nih.gov However, other studies have noted that the production of these compounds may be geographically diversified, as they were not detected in strains of Raphidiopsis raciborskii and Aphanizomenon gracile isolated from Poland. nih.govbangor.ac.uk

The following table details some of the algal and cyanobacterial species in which polymethoxy-1-alkenes have been detected.

| Algal/Cyanobacterial Species | Phylum/Division | PMA Presence Confirmed |

| Cylindrospermopsis raciborskii | Cyanobacteria | Yes nih.gov |

| Aphanizomenon ovalisporum | Cyanobacteria | Yes nih.gov |

| Scytonema hofmanni | Cyanobacteria | Yes |

| Fischerella sp. | Cyanobacteria | Yes |

| Anabaena sp. | Cyanobacteria | Yes |

| Spirogyra sp. | Chlorophyta (Green Algae) | Yes |

| Oedogonium sp. | Chlorophyta (Green Algae) | Yes |

The identification of these complex metabolites in cyanobacteria and algae opens new avenues for understanding the metabolic capabilities and ecological roles of these foundational aquatic organisms. nih.govnih.gov

Filamentous Fungi and Bacterial Secretions

The occurrence of this compound in the secretions of filamentous fungi and bacteria is a subject of ongoing scientific investigation. While direct evidence for the natural secretion of this compound by filamentous fungi is limited in current literature, various studies point towards the involvement of bacteria in the production and modulation of this and structurally related long-chain alkenes in diverse ecological contexts.

Filamentous Fungi Associations:

Filamentous fungi are well-known for their capacity to produce a wide array of secondary metabolites. However, the natural secretion of this compound by these organisms has not been extensively documented. Some studies have identified pentacosene (C25:1) in complex organic materials that are rich in fungal components, such as bat and chough guano. While this suggests a potential link, it does not provide conclusive evidence of direct fungal biosynthesis and secretion.

Despite the scarcity of direct evidence for natural production, the biosynthetic potential for producing olefins like this compound exists within some microorganisms, including filamentous fungi. This has been demonstrated through the successful genetic engineering of certain microorganisms to produce these compounds, indicating that the necessary metabolic pathways can be harnessed.

Bacterial Secretions and Associations:

There is more substantial, albeit often indirect, evidence linking bacteria to the presence of this compound and its isomers in various biological systems. These associations are frequently observed in the context of symbiotic relationships and defense mechanisms.

In the case of the beewolf digger wasp (Philanthus triangulum), the antennal gland secretion used to protect their brood cocoons from fungal infections is rich in linear unsaturated hydrocarbons. A major component of this secretion is (Z)-9-pentacosene, an isomer of this compound. This secretion also contains symbiotic bacteria, suggesting a role for these microbes in the production of these defensive compounds.

Similarly, this compound has been identified as a component of the volatile compounds in the nest material and head extract of Crematogaster rogenhoferi ants. It is thought to play a role in microbial defense within the ant colony. While the ants themselves produce secretions, the broader defensive strategies of many ant species involve symbiotic bacteria that produce antimicrobial compounds.

Further evidence of bacterial influence on pentacosene isomers comes from studies on the fruit fly, Drosophila melanogaster. Research has demonstrated that commensal bacteria, specifically Lactobacillus plantarum, can influence the levels of 7-pentacosene (B1238360), another isomer of this compound. This modulation of cuticular hydrocarbon profiles by bacteria has been shown to affect mating preferences in the flies, highlighting the intricate role of bacterial metabolism in the chemical ecology of their hosts.

The following table summarizes findings on the occurrence of this compound and its isomers in association with bacterial activity.

| Organism/Context | Associated Compound(s) | Bacterial Association | Putative Function |

| Crematogaster rogenhoferi (ant) | This compound | Implied role of symbiotic bacteria in the production of antimicrobial compounds for nest defense. | Microbial Defense |

| Philanthus triangulum (wasp) | (Z)-9-Pentacosene | Secretion containing symbiotic bacteria is used to protect brood cocoons from fungal infestation. | Antifungal Defense |

| Drosophila melanogaster (fly) | 7-Pentacosene | Commensal bacteria (Lactobacillus plantarum) influence the levels of this cuticular hydrocarbon. | Mating Preference |

Advanced Synthetic Methodologies for 1 Pentacosene and Its Analogues

Catalytic and Non-Catalytic Approaches to Alkene Formation

Oligomerization and Metathesis Reactions

Oligomerization and metathesis reactions represent advanced synthetic methodologies for producing 1-pentacosene and its analogues. Alkene oligomerization involves the joining of several alkene monomer units to form longer chain alkenes. This process can be catalyzed by various systems, including nickel-based catalysts supported on porous inorganic materials like zeolites and mesoporous materials. rsc.org These reactions often proceed via a coordination-insertion mechanism. rsc.org

Olefin metathesis, a Nobel Prize-winning methodology, involves the "cutting and stitching" of olefinic bonds to generate new unsaturated products. libretexts.orglibretexts.org This transformation is catalyzed by metal carbene intermediates, typically ruthenium (Ru) or molybdenum (Mo, W, Re) complexes. libretexts.orglibretexts.orgsigmaaldrich.com For the synthesis of long-chain alkenes, cross-metathesis (CM) and ring-closing metathesis (RCM) are particularly relevant. libretexts.orgsigmaaldrich.com RCM of dienes can provide a route to this compound, although it is limited by the availability of C25 precursors. For instance, the Grubbs 2nd generation catalyst has been reported to achieve a 55% yield in such applications, with ideal diene substrates like 1,24-pentacosadiene. Higher catalyst loads in metathesis reactions can increase conversion but may reduce selectivity due to promoting secondary metathesis.

Data on catalyst loading effects for olefin metathesis, as reported in a 2024 study, illustrate this trade-off: Table 1: Catalyst Loading Effects in Olefin Metathesis

| Catalyst (mol%) | Conversion (%) | Selectivity (%) |

| 5 | 78 | 60 |

| 10 | 92 | 55 |

| 15 | 95 | 52 |

Note: Data from a 2024 study on olefin metathesis for this compound synthesis.

Biomimetic and Enzymatic Synthesis Routes

Emerging enzymatic methods offer a green and sustainable alternative for the synthesis of long-chain alkenes like this compound. mt.com These routes often employ engineered biocatalysts to convert fatty acids into hydrocarbons. rsc.org

Engineered Decarboxylases and Their Reaction Conditions

Fatty acid decarboxylases, particularly engineered variants, are central to the biomimetic synthesis of this compound. These enzymes catalyze the conversion of long-chain fatty acids, such as pentacosanoic acid, into terminal alkenes by removing the carboxylate group as carbon dioxide. nih.gov For long-chain fatty acids (C_n, where n ≥ 20), C_(n-1) alkene formation is typically the predominant pathway (≥95%). nih.gov

A 2024 study reported a 94% yield of this compound using a fusion protein of OleTJE (CYP152L1) and ferredoxin reductase. Key reaction conditions for such enzymatic decarboxylation include:

pH: 7.4 (phosphate buffer)

Temperature: 30°C

Cofactors: NADPH (1 mM), Fe³⁺ (0.5 mM)

The mechanism often involves hydrogen-atom transfer by a heme-ferryl intermediate (Compound I) and subsequent formation of an iron(IV)–hydroxide species (Compound II), leading to CO2 elimination and alkene formation. nih.govpnas.org

Scalability Challenges and Biocatalyst Stabilization

While enzymatic synthesis offers significant advantages, including high chemo-, regio-, and enantioselectivity, rapid kinetics, and operation under milder conditions, scalability remains a challenge. mt.comfrontiersin.org Limitations such as oxygen mass transfer and enzyme denaturation can hinder large-scale implementation. For instance, a study on this compound synthesis showed a decrease in yield and productivity as the scale increased:

Table 2: Scalability of Enzymatic this compound Synthesis

| Scale (L) | Yield (%) | Productivity (g/L/h) |

| 0.1 | 94 | 0.8 |

| 10 | 78 | 0.5 |

| 100 | 45 | 0.2 |

Note: Data from a 2024 study on enzymatic synthesis.

Strategies to address these issues include enzyme engineering to improve stability in various solvents and at elevated temperatures, and the development of robust bioprocesses. mt.comrsc.orgfrontiersin.org Co-immobilized enzymes can also improve activity, stability, and reusability by ensuring proper substrate/product channeling. rsc.org

Catalytic Deoxygenation and Dehydrogenation of Hydrocarbon Precursors

Catalytic deoxygenation and dehydrogenation are crucial processes for converting hydrocarbon precursors into long-chain alkenes. mdpi.comsciengine.com These methods are particularly relevant for utilizing abundant feedstocks like long-chain alkanes derived from sources such as Fischer-Tropsch synthesis. sciengine.com

Heterogeneous Catalysis for Long-Chain Alkene Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely employed for alkene production. essentialchemicalindustry.orglibretexts.org In the context of long-chain alkenes, direct dehydrogenation of long-chain alkanes is an attractive route. sciengine.com This process involves the removal of hydrogen atoms from alkanes to introduce double bonds. essentialchemicalindustry.org While thermodynamically challenging, requiring high energy input, it can be conducted at relatively lower temperatures for long-chain alkanes compared to lighter alkanes, which helps mitigate catalyst deactivation from coking and sintering. sciengine.com

Another pathway is the catalytic deoxygenation of fatty acids, which can produce long-chain n-alkanes or n-olefins (typically C8-C18). mdpi.com This can occur via hydrodeoxygenation (HDO), decarboxylation (DCX), or decarbonylation (DCO). mdpi.com Decarboxylation, which releases CO2, is a thermo-catalytic method that preserves most of the carbon chain in hydrocarbon molecules. rsc.org For example, a 5 wt% Pt on carbon (Pt/C) catalyst showed remarkable selectivity towards the decarboxylation mechanism in the deoxygenation of rapeseed oil fatty acids. rsc.org

Role of Metal Catalysts and Support Materials

Metal catalysts play a pivotal role in both deoxygenation and dehydrogenation reactions. Platinum (Pt) and palladium (Pd) are commonly used noble metals due to their ability to facilitate hydrogenation/dehydrogenation reactions at lower temperatures and their high preference for C-H bond activation. mdpi.commasterorganicchemistry.comacs.org For instance, Pt-supported catalysts on acidic supports like zeolites (e.g., ZSM-5, SAPO-11, Y, Beta-zeolites) are widely studied for hydroisomerization and dehydrogenation of long-chain alkanes. mdpi.com The metal nature, amount, and dispersion, along with the acid strength, location, and concentration of the support, are critical properties influencing catalytic performance. mdpi.com

In dehydrogenation, the active metal sites on the catalyst surface facilitate the breaking of C-H bonds and the formation of alkenes. libretexts.org However, monometallic Pt catalysts can suffer from rapid deactivation due to extensive dehydrogenation and carbon accumulation. acs.org Introducing a secondary metal is an effective strategy to optimize active sites and mitigate deactivation. acs.org For deoxygenation, catalysts like Pd/C and Pt/C have shown effectiveness. mdpi.comrsc.org For example, a 5 wt% Pd/C catalyst achieved 85 wt% hydrocarbons from macauba almond oil, and a stable Pd@Al3-mSiO2 catalyst yielded 99% alkane selectivity from fatty acids. mdpi.com Bimetallic catalysts, such as PtSn/SnOx, have also been investigated for selective decarbonylation of fatty acids to long-chain alkenes. researchgate.net

Table 3: Common Metal Catalysts and Support Materials for Alkene Production

| Catalyst Metal(s) | Support Material(s) | Reaction Type | Key Function |

| Pt, Pd, Ni, Rh | Activated Carbon, Alumina (B75360), Zeolites | Hydrogenation/Dehydrogenation | C-H bond activation, double bond formation, saturation libretexts.orgmasterorganicchemistry.com |

| Pt | Zeolites (ZSM-5, SAPO-11, Y, Beta) | Dehydrogenation, Hydroisomerization | Facilitates H/D reactions, acid sites for cracking/isomerization mdpi.com |

| Pd | Carbon, Hierarchical ZSM-5, mSiO2 | Decarboxylation, Hydrodeoxygenation | Oxygen removal, C-C bond cleavage mdpi.com |

| PtSn | SnOx, SiO2 | Decarbonylation | Selective C-O activation, alkene formation researchgate.net |

| Ni | Zeolites, Mesoporous materials | Oligomerization | Alkene chain growth via coordination-insertion rsc.org |

Analytical Techniques for Detection, Quantification, and Structural Elucidation

Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including long-chain alkenes like 1-Pentacosene. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide distinct information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, a terminal alkene, NMR is particularly effective in confirming the position of the double bond and the length of the aliphatic chain pdx.edumsu.edu.

In ¹H NMR spectroscopy , the vinylic protons (hydrogens directly attached to the double bond carbons) of a terminal alkene typically resonate in the downfield region, generally between 4.6 and 5.7 ppm pdx.edu. Specifically for a monosubstituted alkene like this compound (R-CH=CH₂), the two geminal protons on the terminal carbon (=CH₂) are diastereotopic and will often appear as distinct signals due to their non-equivalence, even though they are on the same carbon youtube.com. Their chemical shifts are usually in the range of 4.6-5.0 ppm pdx.edu. The proton on the internal vinylic carbon (-CH=) typically appears slightly further downfield, around 5.2-5.7 ppm pdx.edu. The long aliphatic chain (-(CH₂)₂₂-) will exhibit signals characteristic of methylene (B1212753) (CH₂) groups, typically around 1.2-1.4 ppm, and the terminal methyl (CH₃) group, usually around 0.8-0.9 ppm libretexts.org. The coupling patterns (e.g., geminal, cis, and trans couplings) of the vinylic protons provide definitive evidence for the terminal nature of the double bond youtube.comorganicchemistrydata.org.

¹³C NMR spectroscopy further corroborates the structure by providing signals for each unique carbon environment. For this compound, the sp²-hybridized carbons of the double bond will resonate in the downfield region, typically between 100 and 150 ppm msu.edu. The terminal carbon (=CH₂) usually appears around 110-115 ppm, while the internal vinylic carbon (-CH=) is typically found around 130-140 ppm. The numerous methylene carbons of the long alkyl chain will appear in the aliphatic region, generally between 20 and 40 ppm, with the terminal methyl carbon resonating around 10-15 ppm. The absence of additional vinylic carbon signals confirms the presence of only one double bond and its terminal position.

An illustrative table of characteristic NMR chemical shifts for terminal alkenes is provided below:

Table 1: Characteristic NMR Chemical Shifts for Terminal Alkenes

| Proton Type / Carbon Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| =CH₂ (terminal vinylic) | 4.6 - 5.0 (2H, often distinct) | 110 - 115 |

| -CH= (internal vinylic) | 5.2 - 5.7 (1H) | 130 - 140 |

| -CH₂- (allylic) | ~2.0 - 2.2 | ~30 - 35 |

| -(CH₂)n- (alkane chain) | ~1.2 - 1.4 | ~20 - 30 |

| -CH₃ (terminal methyl) | ~0.8 - 0.9 | ~10 - 15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used for the identification of functional groups within a molecule. For this compound, these methods are crucial for confirming the presence of the terminal carbon-carbon double bond and distinguishing it from saturated hydrocarbons spectroscopyonline.comlibretexts.orgorgchemboulder.comumsl.edu.

In IR spectroscopy , terminal alkenes exhibit several characteristic absorption bands:

=C-H stretching: A sharp absorption band appears above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the sp²-hybridized carbons of the double bond spectroscopyonline.comlibretexts.orgorgchemboulder.comlibretexts.org. This is a key differentiator from alkanes, which only show C-H stretches below 3000 cm⁻¹ libretexts.org.

C=C stretching: A moderate absorption band for the carbon-carbon double bond stretch is typically observed between 1680-1640 cm⁻¹ spectroscopyonline.comlibretexts.orgorgchemboulder.comlibretexts.org. For a terminal alkene, this band is usually present and of moderate intensity.

=C-H out-of-plane bending: Strong characteristic bands, often referred to as "wagging" vibrations, appear in the fingerprint region (1000-650 cm⁻¹) spectroscopyonline.comlibretexts.orgorgchemboulder.comquimicaorganica.org. For monosubstituted alkenes like this compound, two prominent bands are typically observed around 1005-985 cm⁻¹ and 920-900 cm⁻¹ libretexts.orgquimicaorganica.org. These bands are particularly useful for determining the substitution pattern of the double bond libretexts.orgquimicaorganica.org.

Raman spectroscopy complements IR by detecting vibrations that involve a significant change in polarizability. The C=C stretching vibration, which is often weak or absent in IR for symmetrical alkenes, is typically strong in Raman spectra umsl.edulibretexts.org. For alkenes, the C=C stretching frequencies are generally stronger in Raman than in IR umsl.edu. This makes Raman spectroscopy a valuable technique for confirming the presence of the double bond, especially in long-chain hydrocarbons where the C=C bond might be less polar and thus yield a weaker IR signal libretexts.org.

Table 2: Characteristic IR and Raman Bands for Terminal Alkenes

| Functional Group / Vibration | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Significance |

| =C-H Stretch | 3020 - 3100 | Strong | Indicates sp² C-H bonds, distinguishes from alkanes |

| C=C Stretch | 1640 - 1680 | Stronger than IR | Confirms presence of double bond |

| =C-H Out-of-Plane Bending | 985 - 1005, 900 - 920 | Moderate | Indicates terminal alkene substitution pattern |

Advanced Sampling Methodologies

The analysis of long-chain hydrocarbons like this compound, especially when present in complex biological or environmental matrices, often requires specialized sampling methodologies to ensure accurate and representative data without altering the sample composition.

Solid-Phase Microextraction (SPME) for Non-Destructive Sampling

Solid-Phase Microextraction (SPME) is a solvent-free and non-destructive sampling technique that has gained significant traction for the analysis of volatile and semi-volatile organic compounds, including long-chain hydrocarbons nih.govresearchgate.netresearchgate.netplos.org. The principle of SPME involves the adsorption of analytes from a sample matrix onto a thin layer of extracting phase coated on a fused-silica fiber researchgate.net. This fiber is then directly inserted into a gas chromatograph for desorption and analysis, eliminating the need for traditional solvent extraction steps researchgate.net.

For compounds like this compound, which can be part of cuticular waxes or other biological secretions, SPME offers several advantages:

Non-destructive: It allows for the repeated sampling of the same individual or sample without causing significant damage or requiring large sample volumes nih.govresearchgate.net. This is particularly beneficial in biological studies where preserving the sample is critical nih.gov.

Solvent-free: Eliminates the use of organic solvents, reducing sample preparation time, waste generation, and potential solvent interference in subsequent analyses researchgate.netresearchgate.net.

Efficiency: SPME can effectively extract long-chain hydrocarbons from headspace or direct immersion, providing a representative profile of the volatile and semi-volatile components researchgate.netplos.orgfrontiersin.org. Studies have shown that SPME can yield similar hydrocarbon profiles to conventional solvent extraction methods researchgate.netplos.org.

SPME has been successfully applied in studies involving insect cuticular hydrocarbons, which often include long-chain alkenes, demonstrating its utility for analyzing such compounds in complex biological contexts nih.govresearchgate.netplos.org.

Solvent Extraction and Purification Protocols

Solvent extraction remains a fundamental technique for isolating and concentrating this compound from various matrices, especially when larger quantities or higher purity are required. This method relies on the differential solubility of the target compound and impurities in immiscible solvents savemyexams.comstudymind.co.uk.

For hydrocarbons like this compound, nonpolar or moderately polar organic solvents are typically employed. Common solvents include hexane, pentane, diethyl ether, or mixtures thereof frontiersin.orggoogle.com. The process generally involves:

Mixing: The sample containing this compound is mixed with an immiscible organic solvent in which this compound is highly soluble savemyexams.comstudymind.co.uk.

Separation: After thorough mixing (often by shaking in a separating funnel), the two immiscible liquid phases are allowed to separate based on density savemyexams.comsavemyexams.com. The organic layer, containing the extracted this compound, is then collected savemyexams.comsavemyexams.com.

Washing: The organic extract may be washed with water or a dilute aqueous solution to remove water-soluble impurities savemyexams.comsavemyexams.com.

Drying: Traces of water in the organic layer are typically removed using drying agents, which are anhydrous inorganic salts (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) that absorb water savemyexams.comsavemyexams.com. The drying agent is added until it no longer clumps, indicating the removal of water savemyexams.comsavemyexams.com. The dried organic solution is then decanted or filtered savemyexams.com.

Concentration: The solvent is evaporated, usually under reduced pressure, to yield the concentrated this compound savemyexams.com.

Following extraction, purification protocols are often necessary to achieve high purity. Techniques commonly employed for long-chain hydrocarbons include:

Distillation: For mixtures of liquids with different boiling points, fractional distillation can be used to separate this compound from other volatile components savemyexams.com. Given its long chain, this compound has a relatively high boiling point (e.g., for C25, around 400-450 °C at atmospheric pressure, though precise experimental data for this compound is not widely available, its high molecular weight of 350.7 g/mol suggests it is a waxy solid at room temperature nih.govontosight.aichemeo.com).

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and elution by a mobile phase. For nonpolar hydrocarbons like this compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase with nonpolar solvents as the mobile phase.

Recrystallization: If this compound is a solid at room temperature and the impurities have different solubilities, recrystallization from a suitable solvent can be used to purify it studymind.co.ukijddr.in. The compound is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in solution studymind.co.uk.

These extraction and purification protocols are essential for obtaining pure this compound for further research, characterization, or application.

Ecological and Biological Roles Non Human Specificity

Insect Chemical Communication and Behavioral Ecology

Cuticular hydrocarbons (CHCs), including 1-pentacosene and its isomers, are crucial for chemical communication in insects. These non-volatile chemicals are primarily located on the insect's cuticle and are detected through contact chemoreception, influencing a wide range of social and reproductive behaviors. annualreviews.orgresearchgate.netwikipedia.org

CHCs serve as vital recognition cues in many insect species, facilitating various interactions from within-colony recognition to mate choice. annualreviews.orgresearchgate.net

In social insects like honeybees (Apis mellifera), cuticular hydrocarbons are essential for nestmate recognition, enabling colony members to discriminate between individuals from their own hive and non-nestmates. This recognition system is crucial for maintaining colony integrity and preventing resource exploitation by intruders. wpmucdn.com

While the exact mechanisms are complex, research indicates that honeybees can learn and differentiate various cuticular hydrocarbons, including this compound and its isomers, which are critical for social structure. For instance, (Z)-9-pentacosene, an isomer of this compound, has been shown to increase nestmate aggression in honeybees when supplemented, suggesting its role in modulating recognition responses. researchgate.net The cuticular hydrocarbon profiles of honeybee workers develop through a socially-modulated innate process, with newly emerged workers having lower amounts and diversity of CHCs compared to older foragers. wpmucdn.com

Several isomers of pentacosene, including 7(Z)-pentacosene and 9(Z)-pentacosene, function as contact sex pheromones in various insect species, mediating courtship and mating behaviors. caymanchem.comcaymanchem.comlipidmaps.orgscience.gov

Fruit Flies (Drosophila spp.): 7(Z)-Pentacosene is an unsaturated cuticular hydrocarbon that acts as a contact sex pheromone in fruit flies. It can be found on both male and female Drosophila in different species and genotypes. This compound may stimulate copulation, either alone at high concentrations or in combination with other alkenes. Notably, the absolute level of pentacosene increases in female Drosophila immediately after copulation. caymanchem.comlipidmaps.org Another isomer, 7-pentacosene (B1238360), is a predominant hydrocarbon on the cuticle of Drosophila simulans males, and while 7-tricosene (B1233067) is a well-established pheromone, a synergistic effect for 7-pentacosene has been postulated. nih.govresearchgate.net

Scarab Beetles (e.g., Oplostomus haroldi): 9(Z)-Pentacosene has been identified as a contact sex pheromone component in scarab beetles, such as Oplostomus haroldi. It is more abundant in females and elicits arrestment, alignment, and mounting behaviors in males during mating assays. caymanchem.com

Locust Borers (Megacyllene robiniae): (Z)-9-Pentacosene serves as a contact sex pheromone for the locust borer, Megacyllene robiniae. Male locust borers respond to females only after physical contact with their antennae, indicating that mate recognition is mediated by this contact pheromone. caymanchem.comscience.govillinois.edu

Crane Flies (Tipula autumnalis): In crane flies, (Z)-9-pentacosene is one of the key cuticular hydrocarbons that attracts males, suggesting its role as a component of the female sex pheromone. mdpi.com

The following table summarizes some insect species where pentacosene isomers play a role in chemical communication:

| Compound Isomer | Insect Species | Role in Communication | Citation |

| 7(Z)-Pentacosene | Drosophila spp. | Contact sex pheromone, stimulates copulation | caymanchem.comlipidmaps.org |

| 9(Z)-Pentacosene | Oplostomus haroldi | Contact sex pheromone, elicits male courtship behaviors | caymanchem.com |

| (Z)-9-Pentacosene | Megacyllene robiniae | Contact sex pheromone, mediates mate recognition | caymanchem.comscience.govillinois.edu |

| (Z)-9-Pentacosene | Tipula autumnalis | Component of female sex pheromone, attracts males | mdpi.com |

| Pentacosene | Apis mellifera | Modulates nestmate aggression, recognition cue | researchgate.net |

Cuticular hydrocarbons, including this compound, are involved in both interspecific (between different species) and intraspecific (within the same species) interactions beyond direct mate recognition. They act as semiochemicals, influencing behaviors such as aggregation, deterrence, and even chemical mimicry. wikipedia.org

The composition of insect cuticular hydrocarbon profiles can be influenced by environmental factors, leading to variations that impact chemical communication. annualreviews.org These profiles are dynamic and can be affected by factors such as food resources, temperature, and habitat. annualreviews.orgresearchgate.net For example, in honeybees, odors gathered from nest material, food resources, and flowers contribute to the chemical cues used in the recognition process. researchgate.net The relative influence of genetic and environmental factors on CHC profile variation is complex and still under investigation, but it is clear that these chemical signatures evolve across populations, potentially reflecting adaptations to local environmental conditions. nih.gov

Cuticular Hydrocarbons as Recognition Cues

Plant Defense Mechanisms and Cuticular Function

The plant cuticle's primary function is to prevent excessive water loss (desiccation) and protect against environmental stresses. asknature.org It acts as a selective barrier, allowing controlled two-way transport of certain molecules while repelling water. asknature.org this compound, as a long-chain hydrocarbon within this wax layer, contributes to the hydrophobic nature of the cuticle, enhancing its water repellency and providing a physical barrier against pathogens and pests. ontosight.ai

While the direct role of this compound in eliciting specific plant defense responses (like the production of phytoalexins or pathogenesis-related proteins) is not as extensively documented as its role in insect communication, its presence in the cuticular wax indicates its contribution to the plant's first line of defense. The cuticular layer provides protection against mechanical damage, isolates microorganisms and chemicals, and helps maintain the plant's water balance. researchgate.netasknature.orgresearchgate.net

Contribution to Water Repellency and Environmental Stress Protection

Cuticular hydrocarbons (CHCs), including alkenes like this compound, form a crucial wax layer on the surface of insects, significantly limiting water loss through the cuticle and providing resistance to high temperatures. annualreviews.orgnih.govresearchgate.net This epicuticular wax layer, though accounting for less than 0.1% of an insect's total mass, can reduce water permeability by as much as 1,300%. annualreviews.orgresearchgate.net Beyond waterproofing, CHCs also reflect solar radiation to reduce heat loading and protect insects from other environmental stressors, such as pathogens and pesticides. annualreviews.org The physical properties of these hydrocarbons, such as their ability to form an oily layer, can reduce water condensation from the surrounding air, thereby mitigating fungal growth. zobodat.at

Potential as Natural Pesticides or Anti-Fungal Agents

The presence of this compound in biological systems suggests its potential as a natural pesticide or anti-fungal agent. While specific studies directly detailing this compound's efficacy as a standalone pesticide are limited, long-chain hydrocarbons, including unsaturated ones, are known to contribute to insect defense against environmental stressors, including pathogens. annualreviews.org The mechanism of action of this compound involves its interaction with lipid bilayers, potentially affecting membrane fluidity and permeability.

Research into natural alternatives for pest and fungal control highlights the importance of bioactive compounds from plants and microorganisms. For instance, plant extracts rich in compounds like alkaloids, phenolics, essential oils, and terpenoids have demonstrated significant antifungal properties. researcherslinks.comnih.gov Similarly, microbial volatile organic compounds (MVOCs) produced by beneficial fungi have shown the ability to inhibit the growth of phytopathogens. frontiersin.org While this compound is a naturally occurring compound, its direct application as a broad-spectrum natural pesticide or anti-fungal agent requires further dedicated research to establish its specific efficacy and mechanisms compared to other known natural agents.

Microbial Interactions and Defensive Strategies

This compound is implicated in the microbial interactions and defensive strategies of various organisms, particularly social insects.

Antimicrobial Properties in Nest Materials of Social Insects

Social insects, living in dense colonies, face a high risk of contagious diseases and have evolved sophisticated defense mechanisms, collectively known as "social immunity." mdpi.comnih.gov This includes incorporating antimicrobial chemicals into their nest materials to maintain nest hygiene. mdpi.comnih.gov this compound has been identified in the nest material of Crematogaster rogenhoferi ants, constituting 7.81–8.87% of volatile compounds, suggesting its role in microbial defense. This property may contribute to its prominence in ant nest antimicrobial defenses. The antimicrobial activity of this compound in ants has been noted to surpass that of other compounds in certain contexts.

Social insects like wood ants (Formica paralugubris) and honeybees incorporate antimicrobial substances, such as tree resin, into their nests. mdpi.comnih.gov These substances can be collected from the environment or synthesized by colony members. nih.gov The presence of this compound in ant nest materials aligns with these strategies, indicating its contribution to the collective defense against pathogens within the colony environment.

Inhibition of Fungal Pathogen Growth

The role of this compound in inhibiting fungal pathogen growth is suggested by its presence in antimicrobial contexts. For instance, the secretion of unsaturated hydrocarbons by female European beewolves (Philanthus triangulum) on their prey bees forms an oily layer that reduces water condensation, thereby significantly reducing the growth of mold fungi and enhancing offspring survival. zobodat.at While this example highlights the physical effect of unsaturated hydrocarbons, it underscores the broader defensive role of such compounds against fungal threats.

Although direct experimental data on this compound's specific fungicidal activity is less detailed in the provided search results, the general understanding of cuticular hydrocarbons and their role in protecting insects from pathogens supports its potential in this area. The encapsulation of certain plant growth-promoting bacterial crude extracts in nanoliposomes has shown significant inhibition of mycelial growth in various Fusarium oxysporum strains, demonstrating the potential of natural compounds in antifungal applications. nsf.gov Similarly, natural antifungal alkaloids have gained attention for crop protection due to their broad spectrum of activity against pathogenic fungal strains. nih.gov The presence of this compound in defensive secretions and nest materials of social insects suggests its involvement in their multi-faceted strategies to inhibit fungal pathogen growth and maintain a healthy environment.

Environmental Fate and Transformation Studies

Biodegradation Pathways by Microorganisms

Biodegradation, the biologically mediated decrease in chemical compound complexity, is a primary removal mechanism for organic pollutants in the environment . Microorganisms, including bacteria, fungi, and yeast, play a crucial role in breaking down organic materials into simpler molecules through metabolic or enzymatic reactions . For long-chain hydrocarbons like 1-Pentacosene, biodegradation is a significant environmental fate process.

The initial step in the microbial utilization of long-chain alkanes, which share structural similarities with the saturated portion of this compound, often involves their uptake by microorganisms, a process that can be rate-limiting for many gram-negative bacteria fachoekotoxikologie.de. Once assimilated, these compounds are subjected to enzymatic breakdown. While specific detailed biodegradation pathways for this compound are not extensively documented, general mechanisms observed for long-chain alkenes and alkanes provide insight into its likely transformation. For instance, "10Z-Pentacosene" has been identified as a metabolite in rumen, indicating biological transformation of pentacosene isomers in certain biological systems nih.gov. Similarly, the presence of "x-pentacosene" in insect cuticular hydrocarbons suggests its involvement in biological synthesis and, by extension, potential for biological degradation scielo.br.

Long-chain hydrocarbons are often degraded through the action of extracellular enzymes and the formation of biofilms, which facilitate the interaction between the microbes and the hydrophobic substrate mdpi.com, core.ac.uk. This process can lead to the fragmentation of the polymer carbon chains into smaller, more manageable units that are then assimilated and mineralized by the microorganisms mdpi.com, sci-hub.se.

Aerobic and Anaerobic Transformation Processes

The microbial degradation of hydrocarbons, including long-chain compounds, can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, with distinct enzymatic systems and metabolic pathways involved in each scenario nih.gov, researchgate.net.

Aerobic Transformation: Under aerobic conditions, the degradation of alkanes, and by extension, the saturated portion of alkenes like this compound, is typically initiated by oxygenases nih.gov. These enzymes introduce oxygen atoms into the hydrocarbon substrate, leading to the formation of alcohols, which are then further oxidized to aldehydes and carboxylic acids nih.gov, nih.gov. This process ultimately allows the carbon atoms to enter central metabolic pathways for complete mineralization to carbon dioxide and water mdpi.com, researchgate.net.

Anaerobic Transformation: In oxygen-limited or anaerobic environments, microorganisms utilize alternative electron acceptors such as nitrate (B79036) or sulfate (B86663) for hydrocarbon degradation nih.gov. Anaerobic n-alkane degradation pathways can involve mechanisms like fumarate (B1241708) addition or carboxylation nih.gov. While less studied for long-chain alkenes specifically, the principles of anaerobic degradation of complex organic matter in environments like aquifer sediments suggest that this compound could also undergo such transformations, albeit potentially at slower rates compared to aerobic processes cmascenter.org.

Enzymatic Systems Involved in Hydrocarbon Degradation

The initial activation of inert hydrocarbon substrates is a critical step in biodegradation, primarily catalyzed by various oxygenase enzymes researchgate.net.

Alkane Hydroxylases: For long-chain alkanes, enzymes such as integral membrane non-heme iron monooxygenases (e.g., AlkB) and flavin-binding monooxygenases (e.g., LadA and AlmA) are crucial researchgate.net, nih.gov, acs.org, frontiersin.org, frontiersin.org. These enzymes initiate the degradation by catalyzing the hydroxylation of the terminal methyl group or a sub-terminal carbon atom of the alkane chain, forming primary or secondary alcohols nih.gov, nih.gov. LadA, for instance, has been characterized for its ability to convert long-chain alkanes (up to C36) to their corresponding alcohols acs.org, frontiersin.org.

Further Oxidation Enzymes: Following the initial hydroxylation, alcohol dehydrogenases (ADHs) oxidize the alcohols to aldehydes, and subsequently, aldehyde dehydrogenases (ALDHs) convert aldehydes to fatty acids nih.gov. These fatty acids can then enter the β-oxidation pathway, leading to the sequential removal of two-carbon units and complete degradation nih.gov, researchgate.net.

Alkene Monooxygenases: While alkane hydroxylases primarily target saturated bonds, alkene monooxygenases are known to degrade short-chain alkenes by transforming them into epoxides biorxiv.org, mdpi.com. For long-chain alkenes like this compound, the double bond itself could be a site of enzymatic attack, potentially leading to the formation of diols or other oxidized products, which then enter further degradation pathways. The presence of a double bond in this compound makes it more reactive compared to saturated hydrocarbons ontosight.ai.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the non-biological transformation of chemical compounds in the environment, primarily driven by chemical reactions and photochemical processes epa.gov, libretexts.org.

Photolysis and Hydrolysis in Aqueous Environments

Photolysis: Photolysis, the chemical breakdown of compounds by light, can occur directly or indirectly. While this compound, as a long-chain alkene, may not possess strong chromophores that absorb significantly in the tropospheric actinic window (>295 nm) for direct photolysis in its pristine state, its partial oxidation can lead to the formation of chromophores (e.g., aldehydes and peroxides) that enhance light absorption and subsequent photodegradation scispace.com. In the atmosphere, hydroxyl radicals (•OH) are highly reactive species that play a significant role in the degradation of organic chemicals, including long-chain alkenes, through indirect photolysis nih.gov, researchgate.net.

Hydrolysis: Hydrolysis involves the reaction of a compound with water, often leading to cleavage of chemical bonds. For simple hydrocarbons like this compound, which lack readily hydrolyzable functional groups (e.g., esters, amides, or halides), hydrolysis is generally not considered a significant abiotic degradation pathway epa.gov, fachoekotoxikologie.de, libretexts.org. The stability of the carbon-carbon and carbon-hydrogen bonds against hydrolysis means that other degradation mechanisms, particularly biodegradation and photo-oxidation, are more dominant in its environmental transformation.

Sorption and Mobility in Environmental Compartments (Soil, Water, Sediment)

This compound, with its long carbon chain and high XLogP3 value of 13.8 nih.gov, is a highly hydrophobic compound. This high hydrophobicity indicates a strong tendency to partition from the aqueous phase to organic matter present in soil and sediment ontosight.ai.

Table 1: Predicted Physicochemical Properties of this compound Relevant to Environmental Sorption

| Property | Value | Unit | Source | Implication |

| Molecular Weight | 350.66 | g/mol | chemeo.com, nih.gov | Long chain |

| XLogP3 | 13.8 | - | nih.gov | High hydrophobicity, strong sorption potential |

| logP (octanol/water) | Not found | - | chemeo.com | Expected to be high, similar to XLogP3 |

| Water Solubility (log10WS) | Not found | mol/L | chemeo.com | Expected to be very low |

| Vapor Pressure (Pvap) | Not found | kPa | chemeo.com | Expected to be low |

Due to its strong affinity for organic carbon, this compound is expected to exhibit very low mobility in soil and sediment environments. This means it would tend to remain adsorbed to soil particles and sediment, limiting its leaching into groundwater and its transport in surface waters frontiersin.org, ontosight.ai. While volatilization from moist soil surfaces can be an important fate process for some hydrocarbons, the strong adsorption of long-chain compounds to soil organic matter can significantly attenuate this process [PubChem for Pentacosane, which is structurally similar]. The complex kinetics of sorption and desorption, which occur over extended time scales, further influence its environmental partitioning ontosight.ai.

Modeling and Risk Assessment Methodologies for Hydrocarbon Persistence

Assessing the environmental persistence and potential risks of hydrocarbons like this compound involves a combination of experimental data, predictive models, and established risk assessment methodologies. Environmental risk assessment aims to determine whether chemicals pose unacceptable risks to human health or the environment nepc.gov.au, researchgate.net.

For hydrocarbons, persistence is a key property that influences their potential for long-term environmental impact researchgate.net. Biodegradation kinetics, often expressed as half-lives, are crucial inputs for multimedia fate models that predict the distribution and persistence of chemicals across various environmental compartments (e.g., air, water, soil, sediment) nepc.gov.au, researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Models: Given the vast number of existing and emerging chemicals, experimental determination of all environmental fate parameters is often impractical nih.gov. QSAR models are valuable tools for predicting physicochemical properties and degradation rates, such as reaction rate constants with hydroxyl radicals, which are important for assessing atmospheric persistence nih.gov. These models have been extended to include long-chain alkenes, providing a means to estimate their reactivity in the environment nih.gov.

Chemical Transformations and Derivatization Research

Reactivity of the Terminal Double Bond in 1-Pentacosene

The terminal double bond of this compound is a site of high electron density, making it susceptible to electrophilic attack and subsequent addition reactions. ontosight.ailibretexts.org This reactivity is fundamental to its chemical transformations.

Oxidation of the terminal double bond in this compound can lead to various products, including diols and carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for alkenes include potassium permanganate (B83412) (KMnO₄) and ozone (O₃). wikipedia.org

Diol Formation : Mild oxidation of alkenes, such as with cold, dilute potassium permanganate, typically yields vicinal diols (compounds with two hydroxyl groups on adjacent carbons). msu.edu

Carboxylic Acid Formation : Stronger oxidative conditions or oxidative cleavage reactions can lead to the scission of the carbon-carbon double bond, resulting in the formation of carboxylic acids. For long-chain terminal alkenes, this process can yield a carboxylic acid and a shorter-chain carboxylic acid or carbon dioxide, depending on the specific cleavage point. For instance, the oxidative cleavage of aliphatic terminal alkenes with more than 30 carbon atoms to carboxylic acids has been achieved using hydrogen peroxide (H₂O₂) as the oxidant and tungstic acid as a catalyst, often under solvent-free conditions or with minimal diluents. researchgate.netacs.org A two-stage oxidation method involving hydrogen peroxide followed by oxygen has also been described for long-chain α-olefins, leading to products with high acid numbers, indicating significant carboxylic acid formation. mdpi.comresearchgate.net Diols formed as intermediates can be further oxidized to their corresponding carboxylic acids. nih.govlibretexts.orglumenlearning.com

Table 1: Examples of Oxidation Reactions and Products

| Reaction Type | Reagents/Conditions | Major Products |

| Diol Formation | Cold, dilute KMnO₄ | Vicinal diol (e.g., 1,2-pentacosanediol) |

| Carboxylic Acid (Cleavage) | H₂O₂, Tungstic acid catalyst, (Phase transfer catalyst) | Pentacosanoic acid and other shorter acids/CO₂ |

| Carboxylic Acid (Cleavage) | Two-stage: H₂O₂ then O₂ (with N-hydroxyphthalimide/Co(acac)₂) | Pentacosanoic acid and other shorter acids |

Hydrogenation is a reduction reaction where hydrogen gas (H₂) adds across the double bond of an alkene, converting it into a saturated hydrocarbon (alkane). For this compound, this reaction yields pentacosane. appliedcatalysts.commelscience.com This process typically requires the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), which facilitates the adsorption of reactants and the transfer of hydrogen atoms. appliedcatalysts.commelscience.commsu.edu

Table 2: Hydrogenation of this compound

| Reactant | Reagents/Conditions | Product |

| This compound | H₂, Metal catalyst (e.g., Pd, Pt, Ni), Heat/Pressure | Pentacosane |

The hydrogenation of alkenes is a pivotal process in various industries, including pharmaceuticals and petrochemicals, as it alters the physical and chemical properties of molecules, leading to increased stability and versatility. appliedcatalysts.com

The terminal double bond of this compound readily undergoes electrophilic addition reactions with halogens (X₂) and hydrogen halides (HX).

Halogen Addition : Alkenes react with halogens like bromine (Br₂) or chlorine (Cl₂) in inert solvents (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂) to form vicinal dihalides, where two halogen atoms are added to adjacent carbons. wikipedia.orgmasterorganicchemistry.comwikipedia.org This reaction is stereoselective, typically resulting in anti-addition products, meaning the two halogen atoms add to opposite faces of the double bond. The mechanism often proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comwikipedia.org

Hydrogen Halide Addition : Alkenes react with hydrogen halides (HCl, HBr, HI, HF) to yield haloalkanes. wikipedia.orglibretexts.orgchemguide.co.uk The addition generally follows Markovnikov's rule for unsymmetrical alkenes, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen atom adds to the carbon with fewer hydrogen atoms. libretexts.orgchemguide.co.uklibretexts.org The reactivity order of hydrogen halides is HI > HBr > HCl > HF. libretexts.orglibretexts.org An exception to Markovnikov's rule occurs with hydrogen bromide in the presence of peroxides, leading to an anti-Markovnikov addition product. chemguide.co.uklibretexts.org

Table 3: Examples of Addition Reactions

| Reactant | Reagents/Conditions | Major Products | Regioselectivity/Stereoselectivity |

| This compound | Br₂ (in CCl₄) | 1,2-Dibromopentacosane | Anti-addition |

| This compound | HCl (gaseous or in inert solvent) | 2-Chloropentacosane | Markovnikov |

| This compound | HBr (with peroxides) | 1-Bromopentacosane | Anti-Markovnikov |

Synthesis of Functionalized this compound Derivatives

This compound serves as a valuable precursor for synthesizing a variety of functionalized derivatives, leveraging the reactivity of its terminal double bond. These derivatives can possess altered physical and chemical properties, making them suitable for diverse applications.

Polymethoxylated derivatives of long-chain alkenes, including this compound, have been identified and isolated from natural sources, particularly cyanobacteria. For example, 4,6,8,10,12,14,16,18,20-nonamethoxy-1-pentacosene and its structural isomer 4,6,8,10,12,14,16,18,22-nonamethoxy-1-pentacosene have been reported. researchgate.netresearchgate.net The linear polymethoxylated structure of these compounds suggests a possible biosynthetic origin via the polyketide synthase (PKS) pathway. researchgate.net

Table 4: Examples of Polymethoxylated this compound Derivatives

| Compound Name | Source (Example) |

| 4,6,8,10,12,14,16,18,20-nonamethoxy-1-pentacosene | A. ovalisporum (cyanobacteria) researchgate.net |

| 4,6,8,10,12,14,16,18,22-nonamethoxy-1-pentacosene | A. ovalisporum (cyanobacteria) researchgate.net |

Beyond the direct addition reactions discussed in Section 7.1.3, this compound can be a building block for more complex halogenated and other substituted analogues. The terminal double bond allows for the introduction of various functional groups, which can then be further transformed. Long-chain α-olefins, including this compound, are valuable precursors in the industrial sector for the synthesis of detergents, lubricants, and other specialty chemicals. ontosight.aiwikipedia.org Functionalized polyolefins, which can be derived from α-olefins, are explored for their use as corrosion inhibitors and antiwear additives, highlighting the versatility of these compounds in creating materials with specific properties. google.com.pg

Computational and Theoretical Studies on 1 Pentacosene

Molecular Modeling of Structural Conformations and Dynamics

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are invaluable for exploring the structural conformations and dynamic behavior of flexible molecules. For 1-Pentacosene, a molecule with 22 rotatable bonds, understanding its conformational landscape is critical. The PubChem database notes that "conformer generation is disallowed since too flexible" for this compound, highlighting the inherent complexity in characterizing its various spatial arrangements nih.gov.

Computational studies on long-chain hydrocarbons often employ empirical force fields within MD simulations to describe the potential energy surface, allowing for the study of molecular structures, conformations, and energy landscapes over time nist.govacs.org. These simulations can determine the most stable conformations by overcoming energy barriers between different states, akin to a "heating" process that explores various spatial dispositions chem960.com.

Prediction of Reactivity and Interaction Mechanisms

The terminal double bond in this compound renders it reactive towards electrophiles and nucleophiles, enabling it to participate in addition, oxidation, and hydrogenation reactions ontosight.ai. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and elucidating the mechanisms of such chemical reactions. DFT provides a quantum mechanical description of molecular electronic structure, allowing for accurate calculations of molecular properties and reaction pathways nist.govrsc.org.

For alkenes, computational studies can investigate the stability of various intermediates (e.g., carbenium ions, π-complexes, alkoxides) and determine intrinsic barriers for reactions like β-scission, which are crucial in processes such as catalytic cracking acs.orgnih.govnih.gov. The influence of chain length on alkene reactivity and the kinetics of various reaction steps can be assessed computationally acs.orgnih.govacs.orgmdpi.com. For instance, studies on long-chain alkenes have shown that while they may follow similar mechanistic pathways to shorter ones, cyclization steps can become kinetically hindered with increasing chain length nih.gov.

By modeling the electronic structure and energy profiles of reactants, transition states, and products, computational studies can predict the feasibility and selectivity of different reaction channels for this compound, offering insights into its chemical transformations and potential synthetic applications rsc.orgacs.org.

Simulation of Biological Membrane Interactions

This compound, as a long-chain hydrocarbon, is known to interact with lipid bilayers, influencing membrane fluidity and permeability . Molecular dynamics simulations are extensively used to study the interactions of small molecules and larger compounds with biological membranes at an atomistic level wou.eduosti.govnih.govmpg.dersc.orgnsf.govnih.govrsc.orgnih.govnih.govnih.govarxiv.org.

These simulations can provide detailed information about how this compound might partition into and translocate across lipid bilayers. Researchers typically construct model membrane systems, often composed of various phospholipids (B1166683) (e.g., POPC, DPPC), and simulate their behavior in aqueous environments nih.govmpg.densf.govnih.govnih.gov. By tracking the movement and orientation of this compound within the membrane, simulations can quantify its effects on membrane properties such as:

Permeability: Simulations can assess how the presence of this compound influences the permeability of the bilayer to ions or other small molecules nih.govnsf.gov.

Structural properties: Changes in membrane thickness, area per lipid, and lipid ordering due to the integration of this compound can be observed mpg.dersc.orgnih.govrsc.orgarxiv.org.

Such simulations are crucial for understanding the biological roles of compounds like this compound, particularly in contexts where they act as components of cuticular waxes or as signaling molecules that interact with cellular membranes ontosight.ai.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₅₀ | nih.govuni.lu |

| Molecular Weight | 350.66 g/mol | nih.govuni.lu |

| PubChem CID | 528972 | nih.govuni.lu |

| CAS Registry Number | 16980-85-1 | nih.govchem960.com |

| XLogP3 (predicted) | 13.8 | nih.govuni.lu |

| Melting Point | 48.7 °C (estimated) | chem960.com |

| Boiling Point | 394.61 °C (estimated) | chem960.com |

| Chemical Class | Lipids, Fatty Acyls, Hydrocarbons | nih.gov |

Research Gaps and Future Directions in 1 Pentacosene Studies

Elucidation of Undiscovered Biosynthetic Pathways

The complete enzymatic machinery responsible for producing 1-pentacosene and other very long-chain alkenes is not fully characterized in most organisms. While studies in bacteria like Micrococcus luteus have identified gene clusters involved in the biosynthesis of long-chain alkenes from fatty acid precursors, significant questions remain. asm.org The process is believed to involve a head-to-head condensation of fatty acyl-coenzyme A (CoA) thioesters, followed by reduction and dehydration steps, but the specific enzymes and regulatory mechanisms are often elusive. asm.org

A primary research gap is the limited knowledge of these pathways in eukaryotes, particularly in insects, where this compound is a common cuticular hydrocarbon. Future research should focus on identifying and characterizing the elongases, desaturases, and reductive/decarbonylative enzymes that contribute to the precise chain length and double bond position of this compound. The application of advanced bioinformatics tools to mine genomic and transcriptomic data from diverse organisms could reveal novel biosynthetic gene clusters (BGCs). frontiersin.org Investigating microorganisms from extreme or unique environments, such as the Greenland Ice Sheet, may also uncover entirely new enzymatic systems for hydrocarbon production. frontiersin.org

| Research Area | Key Objectives | Potential Methodologies |

| Insect Biosynthesis | Identify and characterize the specific enzymes (elongases, desaturases, etc.) involved in this compound production in various insect species. | RNA-seq, CRISPR-Cas9 gene editing, heterologous expression of candidate genes. |

| Microbial Bioprospecting | Discover novel biosynthetic pathways in bacteria and fungi, particularly from underexplored environments. | Metagenomic sequencing, genome mining for BGCs using tools like antiSMASH. frontiersin.org |

| Enzymatic Mechanisms | Elucidate the catalytic mechanisms and substrate specificities of the enzymes involved in the final steps of alkene formation. | In vitro enzyme assays, protein crystallography, computational modeling. |

Development of Novel and Sustainable Synthetic Routes

Traditional chemical synthesis of long-chain alkenes often relies on multi-step processes that may involve harsh reagents and generate significant waste. A major future direction is the development of green and sustainable methods for producing this compound. These approaches aim to reduce environmental impact by using renewable feedstocks, employing biocatalysts, and minimizing energy consumption. acs.orgjcchems.com

Enzymatic and biomimetic synthesis routes represent a highly promising frontier. For instance, leveraging fatty acid decarbonylase enzymes could provide a direct, one-step conversion of biomass-derived fatty acids into terminal alkenes like this compound. acs.org Another green chemistry approach involves olefin metathesis, which can be a powerful tool for C-C bond formation, although catalyst efficiency and the availability of suitable precursors for long chains remain areas for improvement. Fungal peroxygenases have also been shown to be effective in the enzymatic modification of long-chain alkenes, suggesting their potential application in creating functionalized derivatives of this compound in an environmentally friendly manner. mdpi.com

| Synthetic Approach | Description | Advantages | Research Challenges |

| Biocatalysis | Use of whole cells or isolated enzymes (e.g., decarbonylases) to convert renewable feedstocks (e.g., fatty acids) into this compound. acs.org | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, reaction rates, and scaling up production. |

| Olefin Metathesis | Catalytic redistribution of alkene bonds to form new alkenes. Can be used in cross-metathesis or ring-closing metathesis routes. | Efficient C-C bond formation. | Catalyst cost and stability, availability of C25 precursors. |

| Green Catalysis | Development of catalysts for reactions like hydroformylation that operate in environmentally benign solvents and allow for easy separation and recycling. acs.orgresearchgate.net | Reduced use of hazardous solvents, lower energy for product separation. | Catalyst efficiency in green solvents, mass transfer limitations. acs.org |

Advanced High-Throughput Analytical Methodologies

The analysis of this compound, especially in complex biological matrices, presents significant challenges due to its low volatility and its presence among a myriad of other similar lipid compounds. Gas chromatography-mass spectrometry (GC-MS) is currently the gold standard for its identification and quantification. However, there is a pressing need for more advanced, high-throughput analytical methods to accelerate research.